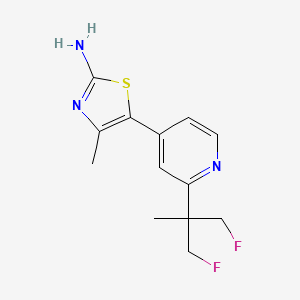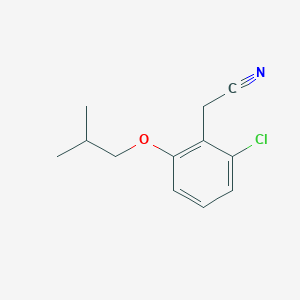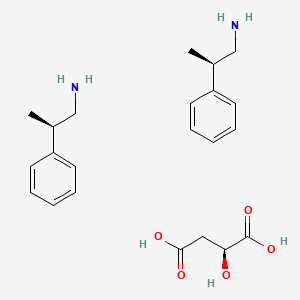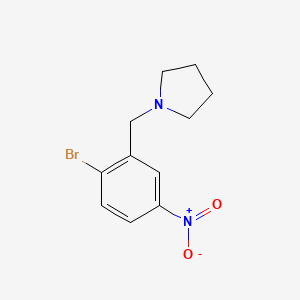
1-(2-Bromo-5-nitrobenzyl)pyrrolidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-5-nitrobenzyl)pyrrolidine” can be inferred from its name. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group, which consists of a phenyl ring (a six-membered carbon ring) attached to a CH2 group. The benzyl group is substituted at the 2-position with a bromine atom and at the 5-position with a nitro group (-NO2) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ring Halogenation Techniques : Research by Bovonsombat and Mcnelis (1993) explored ring halogenations of polyalkylbenzenes, a method potentially applicable to the synthesis or modification of compounds like 1-(2-Bromo-5-nitrobenzyl)pyrrolidine, demonstrating the utility of halogenated compounds in organic synthesis Bovonsombat & Mcnelis, 1993.
Antiproliferative Activity : Otmar et al. (2004) investigated derivatives of 6-bromomethyl- or 6-dibromomethyl-5-nitropyrimidine-2,4-diamine, highlighting the potential of bromo and nitro-substituted compounds in inhibiting cell growth in various cancer cell lines, suggesting avenues for the development of novel anticancer agents Otmar et al., 2004.
Radical-Scavenging Activity : Duan, Li, and Wang (2007) characterized new brominated compounds from marine algae, noting their significant radical-scavenging activity. This indicates the potential of brominated benzyl compounds in antioxidant applications Duan, Li, & Wang, 2007.
Photolabile Protecting Groups : McCray et al. (1980) discussed the use of 2-nitrobenzyl derivatives as photolabile protecting groups, a concept relevant to the synthesis and controlled release of compounds, potentially including those related to 1-(2-Bromo-5-nitrobenzyl)pyrrolidine McCray et al., 1980.
Biological Applications
Antioxidant and Anticholinergic Activities : Rezai et al. (2018) synthesized and evaluated novel bromophenols for their antioxidant and anticholinergic activities, illustrating the therapeutic potential of brominated compounds in treating oxidative stress and cholinergic dysfunction Rezai et al., 2018.
Biomimetic Indicator for Alkylating Agents : Provencher and Love (2015) developed 4-(4-Nitrobenzyl)pyridine derivatives as indicators for alkylating agents, demonstrating the utility of nitrobenzyl compounds in environmental and pharmaceutical analyses Provencher & Love, 2015.
Eigenschaften
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-11-4-3-10(14(15)16)7-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQSLALBFWKFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




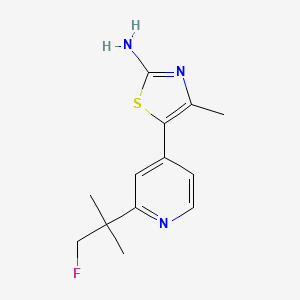

![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)



